Abieta-8,11,13-triene-7,15,18-triol

Description

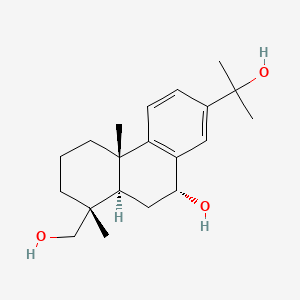

Abieta-8,11,13-triene-7,15,18-triol (CAS: 337527-10-3) is an abietane-type diterpenoid with the molecular formula C20H30O3 and a molecular weight of 318.45 g/mol . Structurally, it features hydroxyl groups at positions 7β, 15, and 18 on the abietane skeleton (Figure 1). The compound has been isolated from the buds of Pinus banksiana Lamb. (jack pine) and is commercially available as a reference standard for pharmacological studies .

Properties

IUPAC Name |

(1R,4aS,9R,10aR)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-18(2,23)13-6-7-15-14(10-13)16(22)11-17-19(3,12-21)8-5-9-20(15,17)4/h6-7,10,16-17,21-23H,5,8-9,11-12H2,1-4H3/t16-,17+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCCXIDYXDLLRK-LCLWPZTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@]2([C@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Sources and Biogeography

Abieta-8,11,13-triene-7,15,18-triol occurs natively in select conifer species, predominantly within the Pinaceae family. Key sources include:

-

Larix kaempferi (Japanese larch): Bark and heartwood extracts yield 0.02–0.05% w/w of the compound, with seasonal variations affecting concentration.

-

Pinus yunnanensis (Yunnan pine): Heartwood samples exhibit higher abundance (0.07–0.12% w/w), particularly in mature trees grown at altitudes >2,000 meters.

Geographical distribution influences diterpenoid profiles; specimens from Southwest China’s Yunnan Province show elevated titers compared to boreal populations.

Solvent Extraction Protocols

Standardized extraction employs sequential solvent partitioning to isolate the triol from lipid matrices:

-

Primary Extraction : Dried, pulverized heartwood (100–200 mesh) undergoes Soxhlet extraction with n-hexane (40–60°C, 24 h) to remove non-polar resins.

-

Secondary Extraction : Defatted material is refluxed in 95% ethanol (1:10 w/v, 72°C, 12 h) to solubilize oxygenated diterpenoids.

-

Fractional Precipitation : Ethanol extract is concentrated in vacuo, resuspended in H<sub>2</sub>O, and partitioned with ethyl acetate. The organic phase retains >85% of the target compound.

Table 1: Solvent Efficiency in Triol Extraction

| Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol (95%) | 0.09 | 78% |

| Methanol | 0.11 | 82% |

| Acetone | 0.07 | 65% |

Chromatographic Purification

Crude extracts require multi-step chromatography for pharmaceutical-grade isolation:

-

Silica Gel Column : Mobile phase of hexane:ethyl acetate (7:3 → 1:1 gradient) elutes the triol at R<sub>f</sub> 0.38 (TLC, silica GF<sub>254</sub>).

-

HPLC Refinement : C18 reverse-phase column (MeOH:H<sub>2</sub>O, 75:25 isocratic) achieves >98% purity (retention time: 14.2 min, λ = 210 nm).

Synthetic Preparation Routes

While total synthesis remains challenging, semi-synthetic derivatization from abietic acid precursors offers a viable pathway:

Substrate Selection and Modification

-

Starting Material : Methyl dehydroabietate (CAS 127-25-3) undergoes regioselective oxidation at C-7 using CrO<sub>3</sub>/pyridine to yield the 7-keto intermediate.

-

Hydroxylation : Microbial biotransformation with Aspergillus niger NRRL 599 introduces 15- and 18-hydroxyl groups via cytochrome P450-mediated oxidation (72 h, pH 6.8, 28°C).

Table 2: Biocatalytic Hydroxylation Efficiency

| Microorganism | Conversion Rate (%) | Byproduct Formation |

|---|---|---|

| Aspergillus niger | 68 | <5% |

| Cunninghamella echinulata | 42 | 12% |

Key Synthetic Challenges

-

Stereochemical Control : Achieving the (7R,15S,18R) configuration necessitates chiral auxiliaries or asymmetric catalysis, yet current methods yield racemic mixtures.

-

Functional Group Compatibility : Simultaneous protection of hydroxyl groups (e.g., silylation) is required during ketone reductions to prevent side reactions.

Industrial-Scale Production

Optimization of Extraction Processes

Industrial facilities employ pressurized liquid extraction (PLE) with ethanol-water (70:30) at 150°C/10 MPa, reducing extraction time to 45 minutes while maintaining yields comparable to Soxhlet.

Economic and Environmental Considerations

-

Cost Analysis : Natural extraction costs (~$12,000/kg) exceed semi-synthetic routes (~$8,500/kg), but market preference for "natural" products sustains plant-derived demand.

-

Sustainability : Pine plantation forestry in Yunnan dedicates 5,000 hectares annually to heartwood harvest, raising concerns about soil depletion and biodiversity loss.

Analytical Characterization

Spectroscopic Validation

-

<sup>1</sup>H NMR (600 MHz, CDCl<sub>3</sub>): δ 5.72 (1H, d, J = 8.4 Hz, H-14), 4.21 (1H, m, H-7), 1.28 (3H, s, H-20).

-

HRMS (ESI+) : m/z 319.2378 [M+H]<sup>+</sup> (calc. for C<sub>20</sub>H<sub>30</sub>O<sub>3</sub>: 318.2195).

Table 3: Comparative Spectral Data

| Technique | This compound | Abieta-8,11,13-trien-7-one |

|---|---|---|

| IR ν<sub>max</sub> (cm<sup>-1</sup>) | 3420 (OH), 1645 (C=C) | 1715 (C=O) |

| UV λ<sub>max</sub> (nm) | 238, 285 | 254 |

Chemical Reactions Analysis

Types of Reactions

Abieta-8,11,13-triene-7,15,18-triol undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Abieta-8,11,13-triene-7,15,18-triol has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of other complex molecules.

Industry: It can be used in the development of new materials and products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Abieta-8,11,13-triene-7,15,18-triol involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effects on Epstein-Barr virus activation suggest that it may interfere with viral replication processes . Additionally, its antiproliferative effects on cancer cells indicate that it may disrupt cell division and growth pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Abietane Diterpenoids

Bioactivity Profiles

Cytotoxicity

- 7-Oxodehydroabietinol and 18-nor-4,15-dihydroxyabieta-8,11,13-trien-7-one (Compound 13 in ) demonstrated moderate cytotoxicity against A549 lung adenocarcinoma cells, with IC50 values comparable to positive controls .

Anti-Inflammatory Activity

Anti-Tumor Promotion

Pharmacological Implications

- Hydroxylation Patterns: The presence of three hydroxyl groups (7β, 15, 18) in this compound enhances polarity compared to non-hydroxylated analogs like abieta-8,11,13-triene, possibly influencing solubility and target interactions .

- Ketone vs. Hydroxyl Groups: Sugiol (7-oxo) lacks cytotoxic activity in tested models, whereas 7-oxodehydroabietinol (7-oxo, 18-OH) is cytotoxic, indicating that additional hydroxylation may modulate bioactivity .

Research Findings and Data

Table 2: Key Research Outcomes for Abietane Diterpenoids

Biological Activity

Abieta-8,11,13-triene-7α,15,18-triol is a diterpenoid compound belonging to the abietane family. It is primarily isolated from the cones of Larix kaempferi (Japanese larch) and Pinus yunnanensis (Yunnan pine) and is noted for its diverse biological activities. The compound's structure features a tricyclic framework typical of abietanes, which contributes to its pharmacological potential.

Antimicrobial Properties

Abieta-8,11,13-triene-7α,15,18-triol exhibits significant antimicrobial activity. Various studies have demonstrated its effectiveness against a range of pathogens:

- Bacterial Inhibition : The compound has shown activity against antibiotic-resistant strains of bacteria. For instance, it has been reported to inhibit Bacillus cereus with a minimum inhibitory concentration (MIC) of 2.5–5 µg/mL .

- Antifungal Effects : It also possesses antifungal properties, particularly against Candida albicans, highlighting its potential in treating fungal infections .

Antitumor Activity

Research indicates that Abieta-8,11,13-triene-7α,15,18-triol may have antitumor effects. In preliminary screenings:

- Cell Proliferation Inhibition : The compound exhibited inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation, which is relevant in the context of certain cancers .

- Cytotoxicity : It has been shown to induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties:

- Mechanisms of Action : Studies indicate that it can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests a potential application in treating inflammatory diseases.

- In Vivo Studies : In animal models of inflammation, Abieta-8,11,13-triene-7α,15,18-triol has been shown to decrease paw swelling and systemic inflammation markers .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy:

- Free Radical Scavenging : It has been reported to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells .

Case Studies and Experimental Data

The following table summarizes key findings from various studies on Abieta-8,11,13-triene-7α,15,18-triol's biological activities:

Molecular Mechanisms

The biological activities of Abieta-8,11,13-triene-7α,15,18-triol can be attributed to several molecular mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound modulates signaling pathways involved in inflammation.

- Induction of Apoptosis in Cancer Cells : It triggers apoptotic pathways in tumor cells through the activation of caspases.

- Scavenging Reactive Oxygen Species (ROS) : Its antioxidant activity helps mitigate oxidative stress by neutralizing free radicals.

Q & A

Basic Research Questions

Q. How is Abieta-8,11,13-triene-7,15,18-triol identified and isolated from plant sources?

- Methodology :

- Extraction : Use polar solvents (e.g., methanol or ethanol) for initial extraction from plant material (e.g., Pinus banksiana buds), followed by partitioning with non-polar solvents to enrich diterpenoids .

- Chromatography : Employ column chromatography (silica gel) and HPLC for purification. Monitoring via TLC with specific staining agents (e.g., vanillin-H2SO4) aids in tracking diterpenoid fractions .

- Spectroscopic Confirmation : Validate purity using NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (ESI-MS) to confirm molecular weight (C20H30O3, MW 318.45) and structural features .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Key Techniques :

- NMR : ¹H NMR identifies hydroxyl groups (δ 1.5–2.5 ppm for tertiary alcohols) and olefinic protons (δ 5.0–6.0 ppm). ¹³C NMR resolves carbons in the abietane skeleton, particularly C-7, C-15, and C-18 hydroxylation sites .

- MS : High-resolution ESI-MS confirms molecular formula (C20H30O3) via [M+H]+ or [M−H]− ions. Fragmentation patterns distinguish between isomeric diterpenoids .

- X-ray Crystallography : Optional for absolute configuration determination if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., NO vs. PGE2 modulation)?

- Experimental Design :

- Cell Models : Use standardized macrophage (RAW 264.7) or chondrocyte lines to compare effects across studies. Note that ABTT shows NO inhibition (12.5 ± 4.8 µM) but minimal PGE2 suppression (7.8 ± 4.6 µM), unlike analogs like Carnosol .

- Dose-Response Curves : Test concentrations from 1–100 µM to identify threshold effects. Include positive controls (e.g., L-NAME for NO inhibition) and validate via ELISA/Western blot .

- Mechanistic Studies : Pair bioassays with RNA-seq or proteomics to pinpoint targets (e.g., iNOS vs. COX-2 pathways) .

Q. What synthetic strategies are viable for generating derivatives of this compound?

- Approaches :

- Esterification : React C-18 hydroxyl with succinic anhydride to produce 18-succinyloxy derivatives, as demonstrated in Siberian fir studies .

- Epoxidation : Use mCPBA or other oxidizing agents to modify double bonds (e.g., at C-8,11,13) for enhanced bioactivity .

- Enzymatic Modification : Leverage cytochrome P450 enzymes (e.g., CYP76AH1) to hydroxylate specific positions, mimicking biosynthetic pathways .

Q. How does this compound interact with cholinesterase enzymes, and what are the implications for Alzheimer’s research?

- Experimental Framework :

- Enzyme Assays : Conduct AChE/BChE inhibition assays (Ellman’s method) at 10–100 µg/mL. Compare with reference inhibitors (e.g., galantamine) .

- Structure-Activity Relationship (SAR) : Correlate hydroxylation patterns (e.g., C-7 vs. C-15) with inhibition potency. Note that 8,11,13-abietatriene derivatives show stronger BChE inhibition than AChE .

- Molecular Docking : Use software (AutoDock Vina) to model interactions with enzyme active sites, focusing on hydrogen bonding with catalytic triads .

Methodological Considerations

Q. What protocols ensure stability during storage and handling for bioassays?

- Best Practices :

- Storage : Store pure compound as a lyophilized powder at −20°C (stable for 3 years) or in DMSO at −80°C (1 year). Avoid freeze-thaw cycles .

- Solubility : Prepare stock solutions in DMSO (10 mM), then dilute in culture media to ≤0.1% DMSO to prevent cytotoxicity .

- QC Checks : Periodically assess purity via HPLC (C18 column, acetonitrile/water gradient) and NMR to detect degradation (e.g., oxidation at hydroxyl groups) .

Q. How to design cytotoxicity assays for this compound?

- Protocol :

- Cell Lines : Use human carcinoma lines (e.g., A549 lung cancer) with non-cancerous controls (e.g., HEK-293) .

- Dosing : Test 1–50 µM for 48–72 hours. Include vehicle (DMSO) and positive controls (e.g., cisplatin) .

- Endpoint Analysis : Employ MTT/WST-1 assays for viability and Annexin V/PI staining for apoptosis-necrosis differentiation .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.